molecular formula C13H16F3NO2 B3149955 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol CAS No. 681482-00-8

1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol

Cat. No.: B3149955
CAS No.: 681482-00-8
M. Wt: 275.27 g/mol
InChI Key: YWCISANRKJWTHG-UHFFFAOYSA-N
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Description

1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol (CAS: 681482-00-8) is a fluorinated piperidine derivative characterized by a benzyl group substituted with a trifluoromethoxy (-OCF₃) moiety at the para position. Its molecular formula is C₁₃H₁₆F₃NO₂, with a molecular weight of 275.27 g/mol . The compound’s structure combines a piperidin-4-ol core with a lipophilic trifluoromethoxybenzyl group, which enhances metabolic stability and membrane permeability compared to non-fluorinated analogs. It is listed as a discontinued research chemical, though its hydrochloride form (CAS: 1432681-24-7) is available through specialized suppliers .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO2/c14-13(15,16)19-12-3-1-10(2-4-12)9-17-7-5-11(18)6-8-17/h1-4,11,18H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCISANRKJWTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol typically involves several steps, starting with the preparation of the trifluoromethoxybenzyl intermediate. One common method involves the reaction of 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether, followed by the addition of trichloroacetonitrile at low temperatures . The resulting intermediate is then subjected to further reactions to introduce the piperidin-4-ol moiety, often through nucleophilic substitution or coupling reactions.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness. These methods often employ advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, typically resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethoxy group can be replaced by other functional groups using appropriate nucleophiles under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to hydrophobic pockets within target proteins. This interaction can modulate the activity of the target, leading to various biological effects, such as inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of piperidin-4-ol derivatives with arylalkyl substitutions. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Physicochemical Comparisons

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Key Features Notable Data
1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol -OCF₃ at para position, benzyl-piperidin-4-ol 275.27 High lipophilicity due to -OCF₃; potential CNS activity Discontinued; supplier data available
4-(4-Trifluoromethoxy-phenyl)-piperidine (CAS: 180160-91-2) -OCF₃ at para position, direct piperidine link 245.24 Lacks hydroxyl group; simpler structure Used in pharmaceutical research
1-(4-Trifluoromethylpyrimidin-2-yl)piperidin-4-ol (CAS: 401930-07-2) Trifluoromethylpyrimidine ring 247.22 Heterocyclic substitution; improved solubility vs. benzyl analogs 97% purity; ISO-certified synthesis
1-(4-Chloro-3-(trifluoromethyl)phenyl)-4-piperidinol (Semap) -Cl and -CF₃ on phenyl; D2 receptor antagonist 425.87 Antipsychotic activity; high receptor selectivity Proprietary drug
1-(6-Methoxy-2-methylthio-pyrimidin-4-yl)piperidin-4-ol (CAS: 1353979-87-9) Methoxy and methylthio groups on pyrimidine 283.35 Dual electron-donating groups; moderate logP (2.1) Used in kinase inhibitor research
1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol (CAS: 887588-67-2) -CH₂NH₂ at para position 234.32 Enhanced hydrogen bonding capacity; potential for prodrug design Safety data available

Key Structural and Functional Insights

Trifluoromethoxy vs. Trifluoromethyl: The -OCF₃ group in the target compound provides greater steric bulk and electronegativity compared to -CF₃ (e.g., in Semap ). This may reduce metabolic oxidation while maintaining similar lipophilicity (predicted logP ~2.5).

Piperidine Core Modifications :

  • Hydroxyl at Position 4: The -OH group in piperidin-4-ol derivatives (e.g., target compound and Semap) enables hydrogen bonding, critical for receptor interactions. Semap’s D2 antagonism highlights this feature .
  • Direct vs. Benzyl Linkage: 4-(4-Trifluoromethoxy-phenyl)-piperidine lacks the benzyl spacer, reducing conformational flexibility compared to the target compound.

Heterocyclic vs. Aromatic Substitutions :

  • Thiazole- and triazole-containing analogs (e.g., and ) show higher molecular weights (450–600 g/mol) and complex hydrogen-bonding networks, which may limit blood-brain barrier penetration compared to the simpler target compound.

Synthetic Accessibility :

  • The target compound’s synthesis yield is unspecified, but related urea derivatives () achieve yields of 83–88% via nucleophilic substitution or coupling reactions .
  • Fluorinated intermediates (e.g., 4-(trifluoromethoxy)benzyl chloride) are commonly used, as seen in Example 69 (), which employs copper-mediated cross-coupling .

Biological Activity

1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol, with the molecular formula C₁₂H₁₄F₃NO, is a piperidine derivative notable for its unique trifluoromethoxy substituent. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the realms of neuropharmacology and medicinal chemistry.

  • Molecular Weight : Approximately 245.244 g/mol
  • Appearance : Oil
  • Storage Temperature : 4 °C

The trifluoromethoxy group enhances the compound's electrophilicity, which may influence its interactions with biological targets. Studies suggest that this structural modification can lead to increased binding affinity to various receptors, particularly those involved in neurotransmission.

Pharmacological Profile

This compound has been studied primarily for its interactions with neurotransmitter systems. Key findings include:

  • Dopamine Transporter Interaction : Similar compounds have shown significant binding to dopamine transporters, indicating potential applications in treating disorders like ADHD and schizophrenia. For instance, analogs have demonstrated selective activity for dopamine over serotonin transporters, suggesting a tailored pharmacological profile that could minimize side effects associated with non-selective agents .
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial activity, potentially through mechanisms involving the disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies

A notable study evaluated the biological activity of related piperidine derivatives. It was found that modifications at the phenyl ring significantly influenced both potency and selectivity at dopamine and serotonin receptors. The study highlighted that compounds with trifluoromethoxy substitutions often exhibited enhanced activity compared to their unsubstituted counterparts .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound reveals that:

  • Trifluoromethoxy Group : This group appears to enhance lipophilicity and receptor binding affinity.
  • Piperidine Core : The piperidine structure is essential for maintaining biological activity, as modifications can lead to a loss of function.
Compound NameStructural FeaturesUnique Properties
1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-olTrifluoromethyl group on a different positionPotentially different biological activity due to substitution
4-{[4-(Trifluoromethoxy)phenyl]methyl}piperidineSimilar core structure but different substituentsMay exhibit varied pharmacological profiles
N-MethylpiperidineLacks trifluoromethoxy groupSimpler structure with basic properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol, and how can purity be verified?

  • Methodology : Synthesis typically involves nucleophilic substitution of 4-(trifluoromethoxy)benzyl chloride with piperidin-4-ol, followed by purification via column chromatography or recrystallization. Purity verification requires high-performance liquid chromatography (HPLC) with UV detection (≥95% purity) and gas chromatography (GC) for volatile impurities. Structural confirmation is achieved via 1^1H NMR (e.g., δ 3.5–4.0 ppm for piperidinyl protons) and 19^{19}F NMR (δ -58 ppm for trifluoromethoxy group) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodology : Use 1^1H and 13^{13}C NMR to map proton and carbon environments, 19^{19}F NMR to confirm trifluoromethoxy group integrity, and mass spectrometry (ESI-MS or HRMS) for molecular ion validation. X-ray crystallography can resolve stereochemistry, while IR spectroscopy identifies hydroxyl stretches (~3200–3600 cm1^{-1}) .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the compound’s receptor binding affinity in neurological targets?

  • Methodology : Conduct comparative studies using analogs lacking the trifluoromethoxy group. Use surface plasmon resonance (SPR) or radioligand binding assays to quantify affinity shifts (e.g., ΔKd_d values). Molecular docking (e.g., AutoDock Vina) can model interactions with receptors like σ-1 or 5-HT1A_{1A}, highlighting hydrophobic and electronic effects of the CF3_3O group .

Q. What strategies address low solubility in aqueous buffers during in vitro assays?

  • Methodology : Optimize co-solvents (e.g., 5–10% DMSO) or surfactants (Tween-80). Salt formation (e.g., hydrochloride salt, as in CAS 1432681-24-7) improves solubility. Alternatively, use cyclodextrin inclusion complexes or nanoformulation to enhance bioavailability without altering pharmacological activity .

Q. How can researchers resolve contradictions in reported IC50_{50} values across different studies?

  • Methodology : Standardize assay conditions (pH 7.4 buffers, 37°C) and validate cell lines (e.g., HEK293 vs. CHO). Re-evaluate compound purity via HPLC and control for batch-to-batch variability. Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric) .

Q. What computational methods predict the metabolic stability of this compound?

  • Methodology : Combine in silico tools like SwissADME for predicting CYP450 metabolism hotspots with molecular dynamics simulations to assess enzyme-substrate interactions. Validate predictions using in vitro human liver microsomes (HLM) and LC-MS/MS to quantify metabolite formation rates .

Q. How can stereochemical effects on pharmacological activity be determined?

  • Methodology : Synthesize enantiomers via chiral catalysts (e.g., BINAP-Ru complexes) and separate using chiral HPLC (e.g., Chiralpak IA column). Test each enantiomer in in vitro assays (e.g., cAMP inhibition for GPCR targets) and correlate activity with stereochemistry using circular dichroism (CD) .

Q. What in vivo models are suitable for evaluating blood-brain barrier (BBB) penetration?

  • Methodology : Use rodents for pharmacokinetic (PK) studies with LC-MS/MS quantification of brain-to-plasma ratios. Intravenous administration with cassette dosing minimizes animal use. Alternatively, employ in situ brain perfusion models to measure unbound fraction (Kp,uu_{p,uu}) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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